

2-(m-Tolyl)thiazole-4-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(m-Tolyl)thiazole-4-carbaldehyde**

Cat. No.: **B1315649**

[Get Quote](#)

An In-depth Technical Guide to **2-(m-Tolyl)thiazole-4-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of **2-(m-Tolyl)thiazole-4-carbaldehyde**. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry and materials science. This document details the physicochemical properties, a representative synthetic protocol, and the spectroscopic profile of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

2-(m-Tolyl)thiazole-4-carbaldehyde is an organic compound featuring a central thiazole ring. This five-membered aromatic ring contains both sulfur and nitrogen atoms, which are key to its chemical reactivity and biological interactions. The thiazole is substituted at the 2-position with a meta-tolyl group (a benzene ring with a methyl group at position 3) and at the 4-position with a carbaldehyde (aldehyde) functional group. This aldehyde group is a crucial reactive handle for further synthetic modifications.^[1]

The unique arrangement of the tolyl and aldehyde substituents on the thiazole core makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical and Identification Data

Property	Value
IUPAC Name	2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde[3]
Synonyms	2-m-Tolyl-thiazole-4-carbaldehyde[4]
CAS Number	92422-79-2[3][4][5][6][7]
Molecular Formula	C ₁₁ H ₉ NOS[4][8]
Molecular Weight	203.26 g/mol [4][8]
InChI Key	FRSDKJVLVWGYEI-UHFFFAOYSA-N[3]
Canonical SMILES	CC1=CC(=CC=C1)C2=NC(=CS2)C=O
Purity	≥ 98% (typical)[3]
Appearance	Yellow solid (typical)[9]
Storage	Ambient or refrigerated (0-8 °C) conditions[2][3][9]

Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde

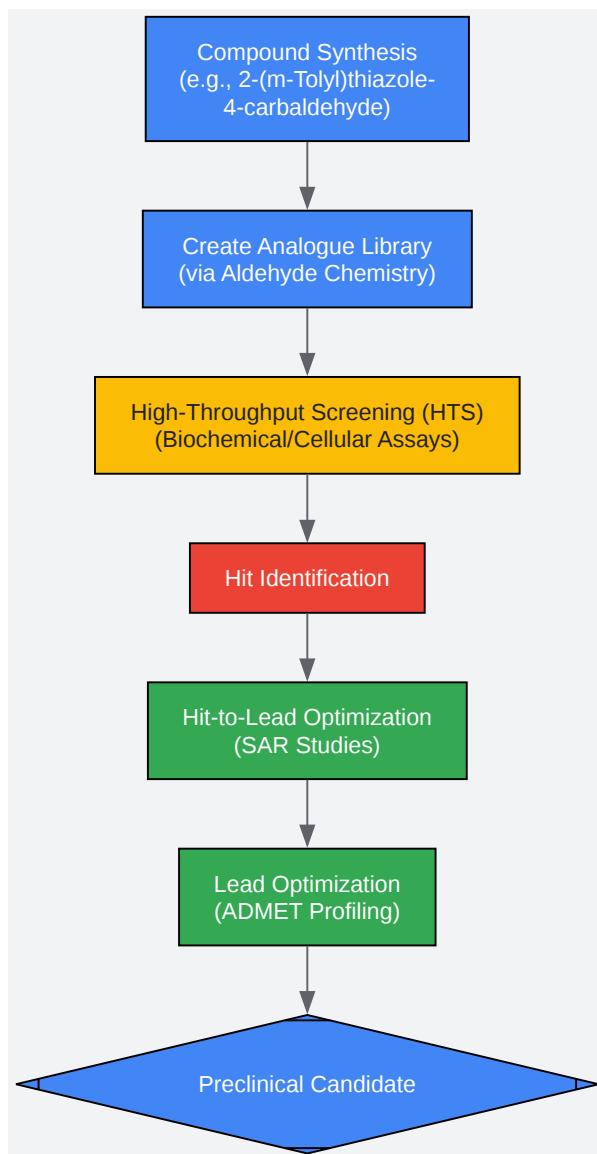
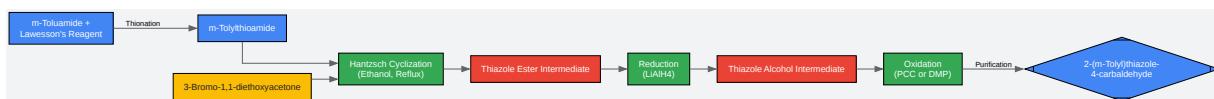
The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction. This method involves the reaction of a thioamide with an α -halocarbonyl compound. For **2-(m-Tolyl)thiazole-4-carbaldehyde**, the synthesis would logically proceed from m-tolylthioamide and a protected α -halo- β,β -dialkoxypropionaldehyde or a similar synthetic equivalent of bromopyruvaldehyde.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.

- Step 1: Preparation of m-Tolylthioamide:

- To a solution of m-toluamide (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization from ethanol to yield pure m-tolylthioamide.



- Step 2: Cyclization to form the Thiazole Ring:

- Dissolve m-tolylthioamide (1 equivalent) in absolute ethanol.
- Add 3-bromo-1,1-diethoxyacetone (1.1 equivalents), a stable precursor for the α -halocarbonyl component.
- Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
- After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 2-(m-tolyl)thiazole-4-carboxylate.

- Step 3: Reduction and Oxidation to the Aldehyde:

- Reduce the ester from the previous step to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) in dry THF at 0 °C.

- Quench the reaction carefully with water and sodium hydroxide solution.
- Filter the resulting solids and extract the filtrate with ethyl acetate.
- Dry and concentrate the organic phase to yield the crude alcohol, (2-(m-tolyl)thiazol-4-yl)methanol.
- Oxidize the alcohol to the final aldehyde product using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM).
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
- Concentrate the filtrate and purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure **2-(m-Tolyl)thiazole-4-carbaldehyde**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(m-Tolyl)thiazole-4-carbaldehyde | 92422-79-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bocsci.com [bocsci.com]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-(m-Tolyl)thiazole-4-carbaldehyde molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315649#2-m-tolyl-thiazole-4-carbaldehyde-molecular-structure\]](https://www.benchchem.com/product/b1315649#2-m-tolyl-thiazole-4-carbaldehyde-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

